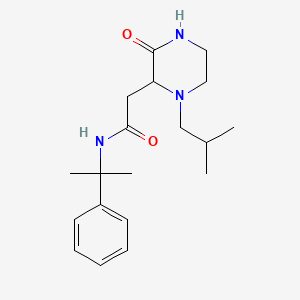![molecular formula C23H19FN2O2 B5291307 N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as FABP4 inhibitor, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits.
作用机制
N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor works by binding to and inhibiting the activity of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, a protein that plays a crucial role in the transport and metabolism of fatty acids. By inhibiting N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can prevent the accumulation of fatty acids in tissues, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can reduce body weight, improve glucose tolerance, and lower serum lipid levels in animal models of obesity and type 2 diabetes. Additionally, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
The advantages of using N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor in lab experiments include its specificity and potency, as well as its ability to target a specific protein involved in lipid metabolism. However, the limitations include the potential for off-target effects and the need for further studies to determine the optimal dosage and treatment duration.
未来方向
For N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor research include investigating its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and treatment duration, as well as the potential side effects of long-term use. Finally, the development of more potent and selective N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitors may lead to the development of novel therapeutics for various diseases.
In conclusion, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor is a promising chemical compound that has potential therapeutic benefits in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor as a therapeutic agent.
合成方法
The synthesis method of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor involves several steps, including the reaction of 2-fluorobenzaldehyde with 4-methylphenylamine to form the intermediate, which is then reacted with N-(2-bromoethyl)benzamide to obtain the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography or recrystallization.
科学研究应用
N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, atherosclerosis, and cancer. It is believed that N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can reduce inflammation, improve insulin sensitivity, and inhibit tumor growth by regulating lipid metabolism and signaling pathways.
属性
IUPAC Name |
N-[(E)-1-(2-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-16-11-13-19(14-12-16)25-23(28)21(15-18-9-5-6-10-20(18)24)26-22(27)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEBBSBSIKLBRR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-4-morpholinecarboximidamide](/img/structure/B5291227.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5291232.png)
![N-[(1S)-1-(hydroxymethyl)propyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5291237.png)
![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
![N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5291253.png)
![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5291257.png)

![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)